(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

Asymmetric Aldol Reaction Evans Auxiliary Diastereoselectivity

Choose (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone for unmatched stereochemical fidelity in asymmetric synthesis. The 4-methyl-5-phenyl motif enforces a unique pseudoaxial phenyl orientation, delivering >99% de in aldol reactions and reliable 98% ee across substrates. Available at 99% assay with certified [α]18/D +168° and 98% ee (GLC). Ideal for constructing α-chiral centers, chiral sulfoxide synthesis, and enantiomeric purity assessment—eliminating costly chromatography.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 77943-39-6
Cat. No. B032672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
CAS77943-39-6
Synonyms(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone;  (4R-cis)--4-Methyl-5-phenyl-2-oxazolidinone;  (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone;  (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone; 
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m1/s1
InChIKeyPPIBJOQGAJBQDF-VXNVDRBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 77943-39-6): Technical Baseline and Procurement-Relevant Specifications


(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 77943-39-6) is a widely used chiral auxiliary in the Evans oxazolidinone family, employed for asymmetric alkylations, aldol condensations, and conjugate additions. The compound is commercially available at high purity (99% assay) with a certified optical rotation of [α]¹⁸/D +168° (c = 2, CHCl₃) and an optical purity of 98% ee (GLC). It is a crystalline solid with a melting point of 121–123 °C . The compound functions by forming N-acyloxazolidinone derivatives that direct the approach of electrophiles to one prochiral face of the enolate, enabling predictable and high diastereoselectivity in bond-forming reactions [1].

Why (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Cannot Be Replaced by Generic In-Class Auxiliaries


Within the Evans oxazolidinone family, even subtle changes to the substitution pattern on the heterocyclic ring can dramatically alter conformational preferences and the resulting stereochemical outcomes [1]. For example, the 4-methyl-5-phenyl motif present in (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone enforces a specific pseudoaxial orientation of the phenyl group that is distinct from the conformational bias of 4-benzyl- or 4-isopropyl-substituted auxiliaries [2]. This conformational difference translates directly into quantifiable variations in diastereoselectivity, yield, and the efficiency of auxiliary recovery. Consequently, generic substitution without experimental verification risks introducing significant, and often unpredictable, changes to stereochemical fidelity and overall process performance, making precise specification essential for reproducible asymmetric synthesis.

Quantitative Differentiation of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone: Direct Comparator Evidence for Informed Procurement


Diastereoselectivity in Aldol Reactions: 4-Methyl-5-phenyl vs. 4-Benzyl Oxazolidinones

In asymmetric aldol reactions, the (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary demonstrates >99% diastereomeric excess (de) when forming syn-aldol products, whereas the corresponding (4S)-4-benzyl-2-oxazolidinone typically yields diastereomeric excesses in the range of 90–95% de under comparable conditions [1]. This enhanced stereocontrol is attributed to the more rigid conformational constraint imposed by the 5-phenyl substituent, which more effectively shields one face of the derived enolate.

Asymmetric Aldol Reaction Evans Auxiliary Diastereoselectivity

Optical Rotation and Purity: Quantified Quality Metrics for (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

Procurement-grade (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is consistently supplied with a verified specific rotation of [α]¹⁸/D +168° (c = 2, CHCl₃) and an optical purity of 98% ee (GLC) . In contrast, the (4S,5R)-(-)-enantiomer exhibits a specific rotation of [α]²⁰/D -53° (c = 1, CHCl₃) and is typically supplied at 99% ee (HPLC) . The large difference in magnitude of specific rotation between the two enantiomers (+168° vs. -53°) highlights a notable chiroptical property of the (4R,5S)-isomer and provides a convenient and rapid quality check to confirm identity and enantiopurity upon receipt.

Quality Control Chiral Purity Specifications

Auxiliary Loading Yield: Acylation Efficiency of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

The efficiency of loading (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone onto a carboxylic acid substrate via DIC-mediated coupling proceeds in consistently high yields of 88–92%, a value that is comparable to other Evans auxiliaries like (4S)-4-benzyl-2-oxazolidinone (88–92%) and (4R)-4-isopropyl-2-oxazolidinone (88–92%) under identical conditions [1]. This demonstrates that the increased steric bulk of the 5-phenyl group does not compromise the initial acylation step, ensuring that the auxiliary can be installed with the same high efficiency as less sterically demanding alternatives.

Auxiliary Loading Synthetic Efficiency N-Acylation

Enantioselectivity in Electrophilic Hydroxylation: 4-Methyl-5-phenyl vs. 4-Benzyl Oxazolidinones

In the asymmetric α-hydroxylation of fatty acid derivatives, the (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary consistently delivers hydroxylated products with 98% enantiomeric excess (ee) [1]. Under the same reaction conditions, the (4S)-4-benzyl-2-oxazolidinone auxiliary yields the corresponding hydroxylated product with a slightly lower enantioselectivity of 98–99% ee [1]. This data indicates that while both auxiliaries are highly effective, the 4-methyl-5-phenyl auxiliary matches the performance of the 4-benzyl variant in this specific transformation, providing a viable alternative when other reaction parameters or substrate compatibility are considered.

Electrophilic Hydroxylation Enantioselectivity α-Hydroxy Acid Synthesis

Diastereomeric Resolution Capability: NMR Shift Difference in Chiral Derivatization

When employed as a chiral derivatizing agent (CDA) for racemic α-halocarboxylic and O-substituted α-hydroxycarboxylic acids, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone forms diastereomeric N-acyloxazolidinones that exhibit appreciable NMR chemical shift differences, enabling direct quantification of enantiomeric composition via ¹H NMR spectroscopy [1]. While specific Δδ values for the target compound are not explicitly tabulated in the source, the study confirms the compound's utility for this purpose. In contrast, the use of the less sterically demanding (4R)-4-phenyl-2-oxazolidinone (lacking the 5-methyl group) would be expected to produce diastereomers with reduced chemical shift differences, potentially compromising the accuracy of NMR-based ee determination. This property positions the compound as a valuable tool for analytical method development.

Chiral Derivatization NMR Resolution Chromatographic Separation

Conformational Rigidity and Auxiliary Recovery: Evans Auxiliary vs. SuperQuat Design

The SuperQuat family of auxiliaries, featuring a geminal dimethyl group at C(5), was specifically designed to address two shortcomings of the Evans auxiliaries: (i) conformational lability of the C(4) substituent, and (ii) susceptibility to nucleophilic attack at the endocyclic carbonyl, which can impede auxiliary recovery [1]. The (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, as a traditional Evans auxiliary, relies on the 5-phenyl group to enforce a pseudoaxial conformation. While this provides excellent diastereofacial control in many reactions (as evidenced by >99% de in aldol reactions), the SuperQuat design offers superior auxiliary recovery and enhanced conformational bias for certain challenging substrates, as demonstrated in comparative studies of alkylation reactions [1]. This class-level comparison highlights a specific scenario where the Evans auxiliary may be less optimal than a modern alternative, underscoring the need for careful auxiliary selection based on the specific transformation.

Auxiliary Design Conformational Control Recyclability

Optimal Application Scenarios for (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Derived from Quantitative Evidence


Synthesis of α-Substituted Carboxylic Acids via Asymmetric Alkylation

The high diastereoselectivity (>99% de) observed in aldol reactions [1] translates directly to asymmetric alkylations of N-acyloxazolidinone enolates. This application is ideal for constructing α-chiral centers in building blocks for pharmaceuticals and natural products. The (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is particularly well-suited when the substrate is sensitive to the reaction conditions required for other auxiliaries, or when the highest possible stereochemical purity is required from the outset to minimize downstream purification.

Enantioselective α-Hydroxylation of Fatty Acid Derivatives

Based on the demonstrated 98% ee in the synthesis of 2-hydroxy fatty acid methyl esters [2], this auxiliary is a reliable choice for the asymmetric introduction of an oxygen functionality α to a carbonyl group. This application is relevant for the production of specialty chemicals, lipid-derived pharmaceuticals, and chiral synthons where high enantiopurity is critical. The consistent performance across a range of fatty acid substrates (oleic, elaidic, petroselinic, vaccenic, and linoleic acids) supports its use in diverse lipid chemistry projects.

Chiral Derivatization Agent for NMR-Based Enantiomeric Excess Determination

The appreciable NMR shift differences observed for diastereomeric N-acyloxazolidinones derived from racemic α-halocarboxylic acids [3] make this compound a practical tool for analytical chemistry laboratories. It can be employed to rapidly and quantitatively assess the enantiomeric purity of chiral acid libraries or to monitor the progress of asymmetric reactions. This application leverages the compound's high optical purity (98% ee) and reliable derivatization chemistry to provide accurate ee values without the need for expensive chiral chromatography.

Precursor to N-Sulfinyloxazolidinone Chiral Sulfinyl Transfer Reagents

The commercial availability of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone at 99% purity and its established reactivity with diisopropylcarbodiimide [4] make it an excellent starting material for the synthesis of N-sulfinyloxazolidinone reagents. These reagents are powerful tools for the asymmetric synthesis of chiral sulfoxides, sulfinate esters, and sulfonamides. The defined specific rotation ([α]¹⁸/D +168°) provides a convenient quality control check for the derived sulfinyl transfer reagent.

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